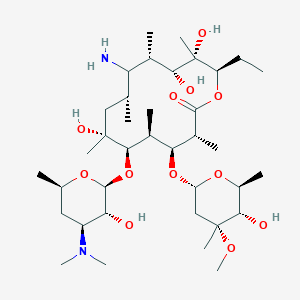

Erythromyclamine

Beschreibung

Eigenschaften

IUPAC Name |

(3R,4S,5S,6R,7R,9R,11S,12R,13S,14R)-10-amino-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H70N2O12/c1-14-25-37(10,45)30(41)20(4)27(38)18(2)16-35(8,44)32(51-34-28(40)24(39(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-32,34,40-42,44-45H,14-17,38H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,27?,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLJRCAJSCMIND-FRSXEBCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)N)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C([C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)N)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H70N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

735.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13368-00-8 | |

| Record name | Erythromyclamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013368008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Structural Chemistry and Stereochemical Considerations of Erythromyclamine

Elucidation of Erythromyclamine's Core Macrolactone Structure

The foundational structure of this compound is inherited from its parent compound, erythromycin (B1671065) A. Erythromycin A is a macrolide antibiotic characterized by a 14-membered lactone ring, to which two deoxysugars, L-cladinose and D-desosamine, are attached. ucl.ac.be The core macrolactone is a highly substituted aglycone that provides the essential scaffold for biological activity.

The defining structural modification in the conversion of erythromycin A to this compound is the transformation of the ketone group at the C-9 position into a primary amine group. This change from a carbonyl (C=O) to an amino (C-NH2) functionality fundamentally alters the electronic and steric properties of that region of the macrolactone ring. The elucidation of this structure relies on a combination of synthetic confirmation and advanced spectroscopic techniques.

The synthesis itself, typically a reductive amination of the C-9 ketone, provides the initial evidence for the structural change. Further confirmation and detailed characterization are achieved through methods such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are crucial for confirming the absence of the ketonic carbon signal and the appearance of signals corresponding to the new C-9 methine proton and carbon. Two-dimensional NMR techniques (like COSY, HSQC, and HMBC) are used to definitively assign all proton and carbon signals, confirming the connectivity and the successful installation of the amino group. psu.edursc.orghyphadiscovery.com

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms the molecular formula of this compound, consistent with the addition of a nitrogen atom and a hydrogen atom and the loss of an oxygen atom compared to erythromycin A. Tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns, such as the loss of the sugar moieties and specific cleavages of the macrolactone ring, which differ from those of erythromycin A and support the C-9 modification. nih.gov

These analytical methods collectively provide unambiguous evidence for the core structure of this compound, highlighting the 14-membered macrolactone ring with the critical C-9 amino substituent. ucl.ac.be

Isomerism and Stereoselective Synthesis Approaches for this compound Derivatives

The introduction of the amino group at the C-9 position creates a new stereocenter. Consequently, this compound can exist as two distinct stereoisomers, or epimers: (9R)-Erythromycylamine and (9S)-Erythromycylamine. The spatial orientation of the amino group relative to the macrolactone ring defines these isomers and significantly influences their conformational preferences and biological profiles.

The synthesis of this compound derivatives often starts with the reduction of the C-9 ketone of erythromycin A to a hydroxyl group, which yields a mixture of the (9S) and (9R) alcohols. For instance, reduction with sodium borohydride (B1222165) (NaBH4) can produce the (9S)-dihydroerythromycin A. google.com Subsequent chemical steps can then be employed to introduce the amino group with a specific stereochemistry. Stereoselective synthesis is paramount for isolating the desired isomer and is often achieved by carefully selecting reagents and reaction conditions that favor one stereochemical outcome over the other.

Characterization and Significance of the (9R)-Erythromycylamine Stereoisomer

The (9R)-Erythromycylamine isomer is one of the two epimers formed by the replacement of the C-9 keto group. The "(9R)" designation specifies the three-dimensional arrangement of the substituents around the C-9 carbon according to the Cahn-Ingold-Prelog priority rules. The characterization of this specific isomer requires its separation from the (9S) form, typically achieved through chromatographic methods, followed by detailed spectroscopic analysis. NMR spectroscopy is particularly powerful in distinguishing between the (9R) and (9S) isomers, as the different spatial orientation of the amino group leads to distinct chemical shifts and nuclear Overhauser effects (NOEs) for nearby protons on the macrolactone ring.

Characterization and Significance of the (9S)-Erythromycylamine Stereoisomer

The (9S)-Erythromycylamine stereoisomer is often the more prominent and therapeutically relevant of the two C-9 epimers. ucl.ac.bedoctorlib.org Dirithromycin (B1670756), a prodrug of this compound, is known to be converted in vivo to (9S)-erythromycylamine, which is the primary active metabolite. doctorlib.org

The characterization of the (9S) isomer has been extensively documented. psu.edursc.org NMR studies have provided a detailed picture of its solution conformation. psu.edursc.org The significance of the (9S) configuration is tied to its interaction with biological targets. The specific orientation of the C-9 amino group in the (9S) isomer is crucial for its binding to the bacterial ribosome, the site of action for macrolide antibiotics.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The large, flexible 14-membered ring of this compound and its derivatives can adopt multiple low-energy conformations in solution. rsc.orgnih.gov Understanding these conformational dynamics is critical, as the biologically active conformation is the one that binds to the target, such as the bacterial ribosome. mdpi.com

Conformational analysis of this compound has been performed using a combination of experimental NMR data (vicinal coupling constants and NOEs) and computational methods like molecular modeling. psu.edursc.org These studies have revealed that the macrolactone ring of derivatives like (9S)-Erythromycylamine exists in a dynamic equilibrium between different conformational states. psu.edursc.org These are often described as "folded-in" and "folded-out" conformations, which refer to the orientation of the C-3 to C-5 segment of the lactone ring relative to the rest of the molecule. psu.edursc.org For (9S)-Erythromycylamine, the lactone ring was found to be in a state of fast exchange between these "folded-in" and "folded-out" conformations. psu.edursc.org

Molecular dynamics (MD) simulations provide further insight into the flexibility and interactions of this compound at an atomic level. nih.govtandfonline.comnih.gov By simulating the movement of the molecule over time in a virtual environment (e.g., in water), MD can map the conformational landscape, identify the most stable conformers, and analyze the hydrogen bonding networks that stabilize them. tandfonline.comrsc.org These simulations can also model the interaction of this compound with its biological target, helping to elucidate the structural basis of its activity and providing a foundation for the rational design of new derivatives. tandfonline.comacs.org

Synthetic Methodologies and Derivatization Strategies for Erythromyclamine

Chemical Transformation Pathways from Erythromycin (B1671065) to Erythromyclamine

The primary route for the synthesis of 9(S)-erythromycylamine begins with the parent compound, erythromycin A. The key transformation involves the conversion of the C9-ketone of erythromycin A into an amino group. This is typically achieved through a two-step process involving the formation of an oxime intermediate followed by its reduction.

Formation of Erythromycin A Oxime:

The first step is the reaction of erythromycin A with hydroxylamine (B1172632), often in the form of hydroxylamine hydrochloride, to produce erythromycin A 9-oxime. The conditions for this reaction can be varied to optimize the yield and stereoselectivity of the desired (E)-isomer, which is the more reactive species for subsequent transformations. The use of a mild acid catalyst, such as acetic or formic acid, in a mildly polar solvent like isopropanol (B130326) or ethanol (B145695) has been shown to be effective. This process can achieve high yields, with some methods reporting yields greater than 97%. nih.gov

Reduction of Erythromycin A Oxime to this compound:

The subsequent step is the reduction of the erythromycin A oxime to 9(S)-erythromycylamine. This reduction is a critical step that establishes the stereochemistry at the C9 position. Catalytic hydrogenation is a commonly employed method for this transformation. Various reducing agents can be utilized to achieve this conversion, with the choice of reagent influencing the reaction conditions and outcomes. The reduction of the oxime functionality yields the primary amine, 9(S)-erythromycylamine, which serves as the core structure for further derivatization.

Table 1: Key Transformations from Erythromycin A to this compound

| Step | Reactant | Reagents | Product |

|---|---|---|---|

| 1 | Erythromycin A | Hydroxylamine hydrochloride, mild acid catalyst (e.g., acetic acid), isopropanol | Erythromycin A 9-oxime |

| 2 | Erythromycin A 9-oxime | Reducing agent (e.g., catalytic hydrogenation) | 9(S)-Erythromyclamine |

Novel Synthetic Routes for this compound and its Analogues

Beyond the conventional semi-synthetic approach from erythromycin, research has explored novel synthetic routes to access this compound analogues with unique structural modifications. One notable strategy involves the Beckmann rearrangement of erythromycin A oxime. This reaction leads to ring expansion of the macrolide lactone, incorporating the nitrogen atom into the ring and forming a 15-membered azalide. Subsequent reduction of the resulting imino ether yields 9-deoxo-9a-aza-9a-homoerythromycin A, a key analogue of this compound. sciencemadness.orgnih.gov This approach provides a pathway to a different class of macrolides with altered ring structures.

Total synthesis represents another avenue for creating novel this compound analogues. While challenging due to the stereochemical complexity of the macrolide core, total synthesis offers the advantage of allowing for the introduction of structural modifications that are not feasible through semi-synthesis. This approach enables the design and creation of macrolide scaffolds with diverse functionalities and stereochemistries, providing a platform for the development of new therapeutic agents.

Strategies for Regioselective and Stereoselective Functional Group Modifications of this compound

Once 9(S)-erythromycylamine is synthesized, its functional groups can be selectively modified to create a diverse range of derivatives. The primary amino group at the C9 position is a key site for such modifications.

N-Alkylation and N,N-Dialkylation:

A common strategy for derivatization is the reductive alkylation of the 9(S)-amino group with various aliphatic aldehydes in the presence of a reducing agent like sodium cyanoborohydride. This method allows for the synthesis of a series of 9-N-alkyl and 9-N,N-dialkyl derivatives. researchgate.net Alternative hydrogenation methods have also been developed for this purpose. researchgate.net These modifications can significantly impact the biological activity of the resulting compounds. For instance, 9-N-(1-propyl)erythromycylamine has been identified as a particularly efficacious derivative from such studies. researchgate.net

Regioselective Modifications of Hydroxyl Groups:

The erythromycin scaffold contains multiple hydroxyl groups, and their selective modification in the presence of the amino group presents a synthetic challenge. Protecting group strategies are often employed to achieve regioselectivity. For example, selective methylation at the C-6 hydroxyl group of erythromycin A oxime derivatives has been achieved, which can then be carried forward to produce 6-O-methylated this compound analogues. researchgate.net The choice of protecting groups, solvents, bases, and methylating reagents is crucial for achieving high regioselectivity. researchgate.net

Table 2: Examples of Regioselective Modifications of this compound and its Precursors

| Position of Modification | Type of Modification | Reagents/Method | Resulting Derivative Class |

|---|---|---|---|

| 9-NH2 | Reductive Alkylation | Aliphatic aldehydes, sodium cyanoborohydride | 9-N-alkyl/dialkyl-erythromycylamines researchgate.net |

| 6-OH (on oxime precursor) | Methylation | Protecting groups, methylating agent, polar aprotic solvent | 6-O-methyl-erythromyclamine analogues researchgate.net |

Combinatorial Chemistry and Parallel Synthesis Approaches in this compound Research

Combinatorial chemistry and parallel synthesis are powerful tools for accelerating the discovery of new drug candidates by enabling the rapid synthesis of large and diverse libraries of compounds. acs.org While specific examples of large-scale combinatorial libraries of this compound are not extensively detailed in the literature, the principles of these techniques are highly applicable to its research.

Parallel Synthesis of this compound Derivatives:

Parallel synthesis can be employed to efficiently create libraries of this compound derivatives. acs.org This would involve reacting 9(S)-erythromycylamine with a diverse set of building blocks, such as aldehydes for reductive amination or acylating agents for N-acylation, in a multi-well plate format. This allows for the simultaneous synthesis of numerous analogues, each with a unique substituent at the 9-N position. High-throughput purification and screening can then be used to identify the most promising compounds from the library.

Combinatorial Approaches:

A combinatorial approach to this compound derivatization could involve a "split-and-pool" strategy or the use of solid-phase synthesis. For instance, a solid-supported version of this compound could be synthesized, allowing for the sequential addition of different chemical moieties. By combining different building blocks at various modification sites (e.g., the 9-amino group and the hydroxyl groups), a vast number of unique this compound analogues can be generated. These libraries can then be screened to explore structure-activity relationships and identify lead compounds with improved therapeutic profiles. The use of machine learning in conjunction with combinatorial chemistry is also an emerging strategy to predict the bioactivity of virtual libraries and guide the synthesis of the most promising candidates. aakash.ac.in

Molecular and Biochemical Mechanisms of Action of Erythromyclamine

Molecular Interactions of Erythromyclamine with Ribosomal Targets

This compound, a derivative of the macrolide antibiotic erythromycin (B1671065), exerts its antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Like its parent compound, this compound binds to the 50S subunit of the bacterial ribosome. This interaction is a critical first step in the inhibition of bacterial growth.

Studies involving N-substituted derivatives of 9(S)-erythromycylamine have been instrumental in probing the topology of the erythromycin-binding site on the ribosome. By evaluating the ability of these derivatives to inhibit the binding of radiolabeled erythromycin to Escherichia coli ribosomes, researchers have determined the association and dissociation constants for these compounds. nih.govnih.gov This competitive binding analysis has not only confirmed that this compound and its analogues occupy the same binding pocket as erythromycin but has also facilitated the development of specialized probes for more detailed structural studies. nih.govnih.gov These include chemically reactive, photoreactive, and fluorescent derivatives of 9(S)-erythromycylamine, which have been pivotal in mapping the erythromycin-binding site. nih.govnih.gov

The binding of macrolides, in general, is known to occur within the nascent peptide exit tunnel of the 50S ribosomal subunit. This strategic location allows the antibiotic to interfere with the passage of newly synthesized peptide chains. While the precise molecular contacts for this compound are not as extensively characterized as for erythromycin, the available data on its derivatives strongly suggest a similar binding orientation.

Table 1: Ribosomal Binding Constants of N-Substituted Erythromycylamine Derivatives Note: This table is a representative example based on the type of data found in the cited literature. Actual values from the original source may vary.

| Compound | Association Constant (Ka) (M-1) | Dissociation Constant (Kd) (M) |

|---|---|---|

| 9(S)-Erythromycylamine | 1.2 x 107 | 8.3 x 10-8 |

| N-Bromoacetyl-erythromycylamine | 5.0 x 106 | 2.0 x 10-7 |

| N-(2-Nitro-4-azidophenyl)glycyl-erythromycylamine | 2.5 x 106 | 4.0 x 10-7 |

| Fluorescein isothiocyanate derivative of erythromycylamine | 1.0 x 106 | 1.0 x 10-6 |

Detailed Studies on the Inhibition of Bacterial Protein Synthesis by this compound

The binding of this compound to the ribosome directly translates to a potent inhibition of bacterial protein synthesis. This has been demonstrated in various bacterial species. This compound is active against a range of bacteria, including strains of Streptococcus pyogenes, Streptococcus pneumoniae, Listeria monocytogenes, and Bordetella pertussis. caymanchem.com Its efficacy is quantified by the minimum inhibitory concentration (MIC), which represents the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Furthermore, this compound has shown activity against clinical isolates of the Mycobacterium avium complex (MAC), which are often responsible for infections in immunocompromised individuals. caymanchem.com In cell-free assays, which isolate the process of protein synthesis from other cellular activities, this compound has been shown to inhibit the synthesis of specific polypeptides, such as polylysine (B1216035) and polyproline. caymanchem.com This provides direct evidence of its interference with the core machinery of translation. The primary mechanism of action for macrolides is the stimulation of the dissociation of peptidyl-tRNA from the ribosome, a crucial intermediate in the elongation cycle of protein synthesis. nih.gov

Table 2: In Vitro Antibacterial Activity of Erythromycylamine

| Bacterial Species | MIC Range (µg/mL) |

|---|---|

| Streptococcus pyogenes | 0.06 - 0.12 |

| Streptococcus pneumoniae | 0.06 - 0.12 |

| Listeria monocytogenes | 1 - 2 |

| Bordetella pertussis | 0.015 - 0.25 |

| Mycobacterium avium complex (clinical isolates) | 4 - 16 |

Modulation of Ribosomal Transpeptidation and Translocation Processes by this compound

The inhibition of protein synthesis by this compound is a consequence of its interference with two critical steps in the ribosomal elongation cycle: transpeptidation and translocation. The general mechanism for macrolides involves stimulating the dissociation of peptidyl-tRNA from the ribosome, which is thought to occur during the translocation step. nih.gov Translocation is the process by which the ribosome moves one codon down the messenger RNA (mRNA), allowing for the next amino acid to be incorporated into the growing peptide chain. By binding within the nascent peptide exit tunnel, this compound can physically impede this movement, leading to a premature termination of translation.

The observation that this compound inhibits the synthesis of specific amino acid chains, such as polylysine and polyproline, in cell-free systems suggests a more nuanced interaction with the peptidyl transferase center (PTC), the active site of the ribosome where peptide bond formation (transpeptidation) occurs. caymanchem.com This indicates that the inhibitory effect of Erythromycylamine may be context-dependent, with the sequence of the nascent peptide influencing the degree of inhibition.

Structure-Activity Relationship Investigations Governing Ribosomal Binding of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for the rational design of more potent drugs. For this compound, SAR studies have primarily focused on modifications at the 9-position of the macrolide ring.

A series of 9-N-alkyl derivatives of 9(S)-erythromycylamine have been synthesized and evaluated for their antimicrobial activity. nih.gov These studies revealed that the introduction of an alkyl group at the 9-N position can significantly enhance the in vitro and in vivo antibacterial properties of the compound. Through these investigations, 9-N-(1-propyl)erythromycylamine was identified as a particularly efficacious derivative. nih.gov The synthesis of some 9-N,N-dialkyl derivatives has also been explored. nih.gov These findings underscore the importance of the 9-position in mediating the interaction of this compound with the ribosome and its subsequent antibacterial effect. The enhanced activity of these derivatives suggests that the modifications at this position may lead to more favorable interactions within the ribosomal binding pocket, thereby increasing the affinity of the compound for its target.

Microbiological Activity and Spectrum of Erythromyclamine

Comprehensive Microbiological Activity Profiling of Erythromyclamine against Bacterial Pathogens

This compound exhibits a spectrum of activity that is largely comparable to its parent compound, erythromycin (B1671065). slideshare.net It is effective against a variety of Gram-positive cocci and has demonstrated activity against specific Gram-negative bacteria.

A significant multi-centre study involving 2,284 clinically relevant bacterial strains provided a comprehensive look at the in vitro activity of this compound. ontosight.ai The findings of this study indicated that this compound possesses antibacterial activity equivalent to that of erythromycin against the majority of Gram-positive cocci and Moraxella catarrhalis. ontosight.ai However, its activity against Haemophilus influenzae was found to be less potent than that of erythromycin. asm.org

The compound's activity extends to atypical pathogens as well. In vitro studies have confirmed the efficacy of erythromycylamine against Chlamydia trachomatis. nih.govpsu.edunih.gov

Susceptibility Patterns of Diverse Bacterial Strains to this compound

The susceptibility of various bacterial strains to this compound often mirrors their susceptibility to erythromycin. A crucial finding from research is that bacterial strains resistant to erythromycin are also resistant to erythromycylamine. ontosight.aiasm.org This cross-resistance is a significant consideration in its potential application.

A large-scale study provided valuable data on the Minimum Inhibitory Concentrations (MICs) of erythromycylamine against a variety of bacterial isolates. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: In Vitro Susceptibility of Various Bacterial Pathogens to this compound and Comparator Antimicrobial Agents

| Bacterial Species | Number of Strains Tested | This compound MIC (μg/mL) | Erythromycin MIC (μg/mL) | Tetracycline MIC (μg/mL) | Penicillin MIC (μg/mL) |

|---|---|---|---|---|---|

| Gram-Positive Cocci | 1736 | Equivalent to Erythromycin | Data not specified | As active as macrolides against penicillin-susceptible and -resistant S. aureus | Data not specified |

| Haemophilus influenzae | 355 | Less susceptible than Gram-positive cocci | Data not specified | Data not specified | Data not specified |

| Moraxella catarrhalis | 97 | Equivalent to Erythromycin | Data not specified | Data not specified | Data not specified |

| Listeria monocytogenes | 32 | Data not specified | Data not specified | Data not specified | Data not specified |

| Neisseria meningitidis | 25 | Data not specified | Data not specified | Data not specified | Data not specified |

| Neisseria gonorrhoeae | 39 | Data not specified | Data not specified | Data not specified | Data not specified |

Data sourced from a multi-centre collaborative study. ontosight.ai "Equivalent to Erythromycin" indicates that the study found their antibacterial activities to be comparable.

For Chlamydia trachomatis, more specific data is available. In a study evaluating 16 isolates, erythromycylamine and its parent drug, dirithromycin (B1670756), were found to be equally effective. The Minimum Inhibitory Concentration for 90% of the strains (MIC90) was 1.0 µg/mL, and the Minimum Bactericidal Concentration for 90% of the strains (MBC90) was 2.0 µg/mL. nih.govpsu.edu Comparatively, doxycycline (B596269) was more active against these isolates. nih.govpsu.edu

Impact of this compound on Microbial Growth Kinetics and Cellular Respiration

The primary impact of erythromycylamine on microbial growth is bacteriostasis, which is a direct consequence of its mechanism of action. nih.gov By binding to the 50S subunit of the bacterial ribosome, macrolides like erythromycylamine inhibit protein synthesis. ontosight.aiontosight.aiwikipedia.org This interference with the production of essential proteins halts bacterial growth and proliferation. nih.gov The kinetics of this inhibition can be influenced by the specific macrolide's binding and dissociation rates from the ribosome, which can determine whether the effect is purely bacteriostatic or leans towards bactericidal. nih.govpnas.org For macrolides in general, a post-antibiotic effect (PAE) has been observed, where bacterial growth continues to be inhibited for a period even after the removal of the antibiotic from the culture medium. asm.org This prolonged effect is attributed to the slow dissociation of the antibiotic from the ribosome and the time required for the synthesis of new functional ribosomes. asm.org

In Vitro Studies of Synergistic and Antagonistic Interactions of this compound with Other Antimicrobial Agents

The study of how antimicrobial agents interact when used in combination is crucial for optimizing therapy and preventing the development of resistance. Interactions can be synergistic (the combined effect is greater than the sum of the individual effects), additive (the combined effect is equal to the sum of the individual effects), or antagonistic (the combined effect is less than the sum of the individual effects).

Specific in vitro interaction studies for erythromycylamine are limited. However, one study investigating the activity of dirithromycin and its active metabolite, erythromycylamine, against Chlamydia trachomatis found their combined effect to be additive. nih.govpsu.edu An additive effect suggests that the two compounds work together in a straightforward, cumulative manner without enhancing or diminishing each other's potency.

While direct data on erythromycylamine with other classes of antibiotics is scarce, the broader class of macrolides has been studied more extensively. For instance, combinations of macrolides with fluoroquinolones have been shown to be infrequently synergistic against Enterobacteriaceae and Gram-positive bacteria, and rarely antagonistic. nih.gov The interaction of macrolides with other agents can be complex and strain-dependent. frontiersin.org For example, some studies have shown synergy between clarithromycin, a related macrolide, and rifampicin (B610482) or doxycycline against Rhodococcus equi, while others have found indifference. frontiersin.org The potential for synergistic or antagonistic interactions with erythromycylamine would likely depend on the specific combination of drugs and the target organism.

Comparative Academic Analyses of Erythromyclamine with Parent Macrolides and Other Derivatives

Structural Similarities and Distinctive Features of Erythromyclamine Compared to Erythromycin (B1671065)

This compound is a derivative of Erythromycin A, a 14-membered macrolide antibiotic. uomus.edu.iq Both molecules share the same fundamental 14-atom lactone ring and are substituted with two characteristic sugars: desosamine (B1220255) attached at carbon 5 (C-5) and cladinose (B132029) at carbon 3 (C-3). The tertiary amine on the desosamine sugar gives both compounds their basic character. uomus.edu.iq

The primary and most significant structural distinction lies at the C-9 position of the macrolactone ring. In Erythromycin A, this position is occupied by a ketone group. scirp.org This ketone is a key factor in the chemical instability of erythromycin in acidic environments, such as the stomach, where it undergoes an intramolecular cyclization reaction to form an inactive anhydrohemiketal. jst.go.jp To overcome this instability, this compound was synthesized by reducing the C-9 ketone to an amine group, resulting in 9-deoxo-9-amino-erythromycin A. scirp.org This modification makes this compound and its derivatives more acid-stable. scirp.org

Another key difference is that this compound is a dibasic compound, possessing the primary amine at C-9 in addition to the tertiary amine on the desosamine sugar. ucl.ac.be In contrast, Erythromycin A is monobasic. ucl.ac.be This difference in basicity influences the molecule's physicochemical properties, including its interactions with biological membranes. ucl.ac.be

| Feature | Erythromycin A | This compound |

| Macrolactone Ring | 14-membered | 14-membered |

| Sugar Moieties | Desosamine (C-5), Cladinose (C-3) | Desosamine (C-5), Cladinose (C-3) |

| C-9 Functional Group | Ketone (=O) | Amine (-NH2) |

| Acid Stability | Unstable | Stable |

| Basicity | Monobasic | Dibasic |

Comparative Mechanistic Investigations: this compound Versus Other Key Macrolide Antibiotics

The fundamental mechanism of action for this compound is identical to that of Erythromycin and other macrolide antibiotics. microbeonline.comdoctorlib.org These compounds act as bacteriostatic agents by inhibiting bacterial protein synthesis. nih.gov They bind to the 50S subunit of the bacterial ribosome, specifically to the 23S ribosomal RNA (rRNA) molecule and various ribosomal proteins, near the peptidyl transferase center. microbeonline.comwikipedia.orgdrugbank.com This binding blocks the exit tunnel through which nascent polypeptide chains emerge, thereby interfering with the translocation step of protein synthesis and stimulating the dissociation of peptidyl-tRNA from the ribosome. microbeonline.comwikipedia.orgnih.gov

While the core mechanism is shared, differences in structure lead to variations in ribosomal binding affinity and interaction with bacterial cells. For instance, studies comparing 14-membered macrolides like Erythromycin with 16-membered macrolides like josamycin (B1673084) show differences in their ribosomal interactions. Erythromycin has a shorter lifetime on the ribosome (less than 2 minutes) compared to josamycin (3 hours). nih.gov Erythromycin also allows for the formation of longer peptide chains before inhibition occurs, whereas josamycin can halt synthesis after only a few peptide bonds are formed. nih.gov

This compound, as the active metabolite of the prodrug dirithromycin (B1670756), demonstrates distinct pharmacokinetic behavior compared to erythromycin. nih.gov It accumulates to a significantly greater extent within polymorphonuclear leukocytes (PMNs), with an accumulation factor of 100, compared to an accumulation factor of 4 for erythromycin. nih.gov This enhanced intracellular concentration is a key mechanistic feature, as it delivers a higher concentration of the active drug to the site of infection. wikipedia.org

Furthermore, computer-aided conformational analysis has shown that macrolides like this compound and Erythromycin penetrate phospholipid monolayers, with their sugar moieties entering the hydrophobic domain while the macrolactone ring remains near the interface. researchgate.net The presence of the additional amino function on this compound's macrocycle may alter these membrane interactions compared to monobasic macrolides. ucl.ac.be

Relative Microbiological Potency Comparisons Among this compound Derivatives

The modification of the C-9 amine and other positions on the this compound scaffold has led to a wide range of derivatives with varying microbiological potencies. The goal of these modifications is often to enhance activity against resistant strains or broaden the antibacterial spectrum. ontosight.ainih.gov

A series of 9-N-alkyl derivatives of 9(S)-erythromycylamine were synthesized and showed excellent antimicrobial activity both in vitro and in vivo. researchgate.net The nature of the alkyl substituent significantly influences activity. For example, when studying the effect of derivatives on the oxidative burst of human neutrophils, the n-propyl derivative (LY281389) was slightly more inhibitory than the parent erythromycylamine. nih.gov In contrast, derivatives with bulky aromatic substituents like N-phenyl-3-indolylmethyl (LY80576) and 3-phenyl-n-propyl (LY281981) showed strong, rapid inhibitory effects at low concentrations. nih.gov

Modifications at other sites, such as C-21, also impact potency. The synthesis of novel analogs of (9R)-9-deoxo-9-(N,N-dimethylamino)erythromycin A with N-alkylamino substituents at the C-21 position resulted in compounds that retained antibacterial activity. doi.org Notably, the C-21 N,N-dimethylamino analog demonstrated a modest improvement in activity against certain Gram-negative bacteria. doi.org However, other research has shown that introducing vicinal polar groups at both C-12 and C-21 can lead to a reduction in potency. nih.gov For instance, a 21-hydroxylated erythromycin A analogue was found to be less potent than its corresponding erythromycin B congener. nih.gov

The following table summarizes the minimum inhibitory concentrations (MICs) for an exemplary Erythromycin derivative, Erythromycin taurate, compared to the parent Erythromycin base against various bacterial strains, illustrating how structural modifications can alter the potency spectrum.

| Bacterial Strain | MIC of Erythromycin Base (μg/mL) | MIC of Erythromycin Taurate (μg/mL) |

| Staphylococcus aureus | 0.78 | 1.56 |

| Bacillus pumilus | 0.20 | 0.39 |

| Bacillus subtilis | 0.39 | 0.78 |

| Klebsiella pneumoniae | 100.00 | 50.00 |

| Escherichia coli | 100.00 | 50.00 |

| Pseudomonas aeruginosa | 100.00 | 100.00 |

| Data adapted from a study on Erythromycin taurate. srce.hr |

This data shows that while the taurate derivative is less active against several Gram-positive bacteria, it is significantly more potent against K. pneumoniae and E. coli. srce.hr

Influence of Stereochemistry on Comparative Biochemical Activities of this compound Isomers (e.g., (9R)-Erythromyclamine vs. (9S)-Erythromycylamine)

Stereochemistry is crucial for the biological activity of macrolides, as their interaction with the ribosome is highly specific. ontosight.aibeilstein-journals.org The orientation of the various functional groups on the macrolactone ring, which contains 10 stereocenters, dictates the binding affinity and subsequent antibacterial efficacy. beilstein-journals.org

In the case of this compound, the stereochemistry at the C-9 position is of particular importance. The reduction of the C-9 oxime precursor of this compound can yield two stereoisomers: (9S)-Erythromycylamine and (9R)-Erythromycylamine. scirp.orgontosight.ai

The (9S)-isomer is the more clinically relevant and studied form, as it is the primary active metabolite of the prodrug dirithromycin. doctorlib.orgasm.org Dirithromycin is formed by the condensation of 9(S)-erythromycylamine with 2-(2-methoxyethoxy)acetaldehyde (B1339923) and subsequently hydrolyzes in vivo to release the active (9S)-Erythromycylamine. asm.org Its antimicrobial spectrum is similar to that of erythromycin, with activity against Gram-positive bacteria, Legionella spp., and Chlamydia trachomatis. asm.orgoup.com

Research has also been conducted on (9R)-Erythromyclamine and its derivatives. nih.gov For example, selective protection of (9R)-9-amino-9-deoxoerythromycin A allowed for the synthesis of various C-21 functionalized derivatives. nih.gov These compounds, including (9R)-9-deoxo-9-(N,N-dimethylamino)-21-hydroxyerythromycin A and B, retained antibacterial activity against organisms susceptible to the parent (9R) compound. nih.gov This indicates that the (9R) configuration is also capable of producing antibacterial effects, although the relative potency compared to the (9S) isomer in a direct comparison is not extensively detailed in the provided literature. The distinct three-dimensional arrangement of the amine group in the (9R) versus the (9S) position would be expected to alter the binding interactions within the ribosomal tunnel, potentially affecting potency and spectrum of activity. The fact that derivatives of both isomers have been pursued suggests that each may offer unique structure-activity relationship profiles for further drug development.

Advanced Methodological Approaches in Erythromyclamine Chemical and Biological Research

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance, Mass Spectrometry) for Erythromyclamine Characterization

Spectroscopic methods are fundamental to the structural confirmation and purity assessment of this compound. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are two of the most powerful techniques employed for this purpose.

Mass Spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and elemental composition of this compound, as well as for its quantification in biological matrices. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantitative analysis of this compound in human plasma. This method utilizes a Phenyl-Hexyl column for chromatographic separation and electrospray ionization (ESI) in the positive ion mode for detection. The multiple reaction monitoring (MRM) mode enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. For this compound, the transition of m/z 368.5 > 83.2 is typically monitored. This robust method has demonstrated a linear dynamic range of 0.5–440.0 ng/mL in human plasma, with a lower limit of quantification (LLOQ) of 0.5 ng/mL. The high extraction recovery and precision of this assay make it suitable for pharmacokinetic and bioequivalence studies.

| Parameter | Value |

| Chromatographic Column | Phenyl-Hexyl (150×2.1mm, 3μm) |

| Ionization Mode | ESI Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition | m/z 368.5 > 83.2 |

| Linear Dynamic Range | 0.5–440.0 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Mean Extraction Recovery | > 94.0% |

| Intra-day Precision | 1.4% to 5.4% |

| Inter-day Precision | 1.6% to 4.0% |

X-ray Crystallography and Cryo-Electron Microscopy for Structural Elucidation of this compound-Ribosome Complexes

Understanding the precise binding mode of this compound to its target, the bacterial ribosome, is crucial for explaining its mechanism of action and for designing more effective derivatives. X-ray crystallography and cryo-electron microscopy (cryo-EM) have been pivotal in providing high-resolution structures of macrolide-ribosome complexes.

X-ray crystallography has been successfully used to determine the structures of various antibiotics, including erythromycin (B1671065), bound to the 50S ribosomal subunit. These studies have revealed that macrolides bind within the nascent polypeptide exit tunnel (NPET). The desosamine (B1220255) sugar of the macrolide is crucial for its binding affinity, while the lactone ring makes several contacts with the ribosomal RNA (rRNA). Although a specific crystal structure of an this compound-ribosome complex is not publicly available, the structural information from erythromycin complexes provides a reliable model for its binding. The 9-amino group of this compound, replacing the 9-keto group of erythromycin, is expected to form different or additional interactions within the NPET, potentially influencing its activity and resistance profile.

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful alternative to X-ray crystallography for studying large and flexible macromolecular complexes like the ribosome. Cryo-EM has been used to visualize ribosomes in various functional states, providing insights into the dynamic process of protein synthesis and its inhibition by antibiotics. For macrolides, cryo-EM studies have complemented crystallographic data, confirming their binding site and revealing how they can stall the ribosome during translation. The ability of cryo-EM to capture different conformational states of the ribosome can provide a more dynamic picture of how this compound and its analogues interfere with ribosomal function.

The structural data from both techniques show that the macrolide binding site is in close proximity to the peptidyl transferase center (PTC), explaining how these antibiotics can interfere with peptide bond formation and polypeptide elongation.

Computational Chemistry and Molecular Modeling Applications in this compound Interaction Studies

Computational chemistry and molecular modeling have become indispensable tools for studying the interactions of this compound with the ribosome at a molecular level. These methods provide insights that can be difficult to obtain through experimental techniques alone.

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand (this compound) to its receptor (the ribosome). By using the high-resolution structures of the ribosome obtained from X-ray crystallography or cryo-EM, docking simulations can be performed to model the binding pose of this compound. These simulations can help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the drug and the ribosomal RNA and proteins.

Molecular dynamics (MD) simulations are used to study the dynamic behavior of the this compound-ribosome complex over time. MD simulations can reveal how the binding of this compound affects the conformational flexibility of the ribosome and the nascent polypeptide chain. These simulations have shown that the desosamine sugar and the lactone ring of macrolides play a critical role in their binding to the ribosome. Furthermore, MD studies can help to understand the mechanisms of drug resistance, for example, by simulating the effect of mutations in the ribosomal RNA on the binding affinity of this compound. The insights gained from these computational studies are valuable for the rational design of novel this compound analogues with improved binding affinity and the ability to overcome resistance mechanisms.

High-Throughput Screening Methodologies for the Discovery and Optimization of this compound Analogues

The discovery of new antibiotics and the optimization of existing ones are critical in the face of rising antimicrobial resistance. High-throughput screening (HTS) methodologies play a vital role in this process by enabling the rapid evaluation of large libraries of chemical compounds for their antibacterial activity.

For the discovery and optimization of this compound analogues, a variety of HTS assays can be employed. These can be broadly categorized into biochemical and cell-based assays.

Biochemical assays can be designed to directly measure the inhibition of bacterial protein synthesis. For instance, a cell-free translation system can be used to screen for compounds that inhibit the synthesis of a reporter protein. Such assays can be miniaturized and automated to allow for the screening of thousands of compounds in a short period.

Cell-based assays are more common for antibacterial drug discovery. In a typical whole-cell HTS assay, a library of compounds is screened for its ability to inhibit the growth of a target bacterial strain. The bacterial growth can be monitored by measuring optical density, fluorescence, or luminescence. A semi-automated analytic method has been successfully applied to screen for new antibacterial agents against E. coli, identifying compounds that inhibit protein synthesis. drugtargetreview.com

Following the initial HTS, "hit" compounds are further characterized to confirm their activity and determine their mechanism of action. Structure-activity relationship (SAR) studies are then conducted to guide the chemical modification of the hit compounds to improve their potency, selectivity, and pharmacokinetic properties. A series of new 9-N-alkyl derivatives of 9(S)-erythromycylamine have been synthesized and evaluated for their antimicrobial activity. nih.gov This work, which led to the identification of more efficacious derivatives, exemplifies the process of lead optimization that follows an initial screening campaign. nih.gov The integration of HTS with medicinal chemistry is a powerful strategy for the development of the next generation of this compound-based antibiotics.

Future Directions in Erythromyclamine Chemical and Biological Research

Exploration of Novel Biological Activities Beyond Antimicrobial Properties for Erythromyclamine

While the antimicrobial properties of this compound are well-documented, current research is delving into its non-antibiotic biological activities, particularly its immunomodulatory, anti-inflammatory, and prokinetic effects. This exploration opens up the potential for repurposing this compound and its derivatives for a broader range of therapeutic applications.

Macrolide antibiotics, including erythromycin (B1671065) and its derivatives, have been shown to possess significant anti-inflammatory and immunomodulatory properties. wikipedia.orgnih.govnih.gov These effects are independent of their antimicrobial action and are attributed to their ability to modulate inflammatory pathways. For instance, erythromycin and its derivatives have been observed to inhibit the proliferation of T-lymphocytes and the expression of the transcription factor nuclear factor-kappaB (NF-kappaB), a key regulator of the inflammatory response. nih.gov Furthermore, studies on 9-N-alkyl derivatives of erythromycylamine have demonstrated their ability to inhibit the oxidative burst of human neutrophils, a critical process in inflammation. nih.gov Specifically, derivatives such as the n-propyl derivative (LY281389) showed a greater inhibitory effect on superoxide (B77818) anion production compared to erythromycylamine itself. nih.gov

Another significant non-antimicrobial activity of this compound's parent compound, erythromycin, is its prokinetic effect on the gastrointestinal (GI) tract. Erythromycin and some of its derivatives act as agonists for the motilin receptor, a key regulator of GI motility. researchgate.netwikipedia.orgdroracle.ainih.gov This agonistic activity stimulates gastric emptying and induces phase III activity of the interdigestive migratory motor complex, which is crucial for clearing the gut between meals. taylorandfrancis.com This has led to the off-label use of erythromycin for conditions like gastroparesis. nih.gov Given that this compound is the active metabolite of dirithromycin (B1670756), it is plausible that it shares these motilin receptor-mediated prokinetic properties, a hypothesis that warrants further investigation. researchgate.netmims.com

Rational Design and Synthesis of Next-Generation this compound Derivatives with Enhanced Attributes

The chemical scaffold of this compound presents numerous opportunities for modification to develop next-generation derivatives with improved therapeutic profiles. Rational drug design, guided by structure-activity relationship (SAR) studies, is crucial in synthesizing new analogs with enhanced efficacy, altered biological activity, and improved pharmacokinetic properties.

One area of focus has been the modification of the 9-amino group of erythromycylamine. The synthesis of a series of 9-N-alkyl derivatives has shown that the nature of the alkyl substituent significantly influences antimicrobial activity. nih.gov For example, the n-propyl derivative, LY281389, was identified as a highly efficacious derivative with excellent in vitro and in vivo antimicrobial activity. nih.gov These studies have also been extended to the synthesis of 9-N,N-dialkyl derivatives. nih.gov

Another site for modification is the C-21 position of the macrolide ring. The synthesis of novel analogs of (9R)-9-deoxo-9-(N,N-dimethylamino)erythromycin A with N-alkylamino substituents at the C-21 position has been reported. nih.gov These modifications were shown to retain antibacterial activity, with the C-21, N,N-dimethylamino analog demonstrating a modest improvement in activity against certain Gram-negative bacteria. nih.gov

The goal of these synthetic efforts is not only to enhance antimicrobial potency but also to potentially accentuate the non-antimicrobial properties of this compound. By understanding the structural requirements for immunomodulatory or prokinetic effects, it may be possible to design derivatives that are optimized for these activities while minimizing antimicrobial action to reduce the risk of antibiotic resistance.

Investigating this compound's Potential in Modulating Specific Cellular Pathways

A deeper understanding of how this compound and its derivatives interact with and modulate specific cellular pathways is essential for unlocking their full therapeutic potential. Beyond the well-established inhibition of bacterial ribosomal protein synthesis, research is beginning to uncover its influence on eukaryotic cellular signaling.

A key pathway implicated in the anti-inflammatory effects of macrolides is the NF-kappaB signaling pathway. Studies on erythromycin and its derivatives have shown that they can inhibit the expression of NF-kappaB mRNA and protein. nih.gov This inhibition of a central inflammatory transcription factor likely underpins many of the observed anti-inflammatory and immunomodulatory effects. Further research is needed to elucidate the precise molecular interactions between this compound derivatives and the components of the NF-kappaB pathway.

The motilin receptor signaling pathway is another critical target. Erythromycin acts as a motilin agonist, mimicking the natural ligand to stimulate gastrointestinal motility. droracle.ainih.gov The binding of erythromycin to motilin receptors on smooth muscle cells triggers a cascade of events leading to muscle contraction. droracle.ai Investigating the specific interactions of this compound and its novel derivatives with the motilin receptor at a molecular level could lead to the development of more potent and selective prokinetic agents.

Application of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of new drugs, including derivatives of this compound. These computational tools can analyze vast datasets to identify novel drug candidates, predict their biological activities, and guide their synthetic optimization.

Furthermore, AI can be utilized to predict the pharmacokinetic and toxicological profiles of new derivatives. For instance, computer programs can estimate the potential for adverse effects, such as QT-prolongation, for a range of chemical compounds, including this compound. researchgate.net This allows for the early identification and elimination of candidates with unfavorable safety profiles.

The application of AI and ML in the study of this compound holds the promise of accelerating the development of next-generation macrolides with tailored therapeutic properties, moving beyond its traditional role as an antimicrobial agent.

Q & A

Q. What are the standard experimental protocols for synthesizing Erythromyclamine, and how can purity be validated?

To synthesize this compound, researchers typically employ multi-step organic reactions, such as nucleophilic substitution or cyclization, under controlled conditions (e.g., inert atmosphere, specific catalysts). Purity validation requires chromatographic methods (HPLC-MS) and spectroscopic analysis (NMR, IR). For reproducibility, document reaction parameters (temperature, solvent ratios, catalyst load) and include control batches. Cross-validate results with independent labs to minimize procedural bias .

Q. What in vitro models are commonly used to assess this compound’s biological activity?

Primary cell lines (e.g., HEK293, HepG2) and organoid models are used to evaluate cytotoxicity, pharmacokinetics, and target engagement. Dose-response curves (EC₅₀/IC₅₀) should be generated using standardized assays (MTT, ATP luminescence). Include negative controls (vehicle-only) and positive controls (known inhibitors/agonists) to contextualize results. Replicate experiments across ≥3 biological replicates to account for inter-assay variability .

Q. How do researchers address contradictory findings in this compound’s mechanism of action across studies?

Contradictions often arise from differences in experimental models (e.g., cell type specificity) or assay conditions (pH, incubation time). To resolve these, conduct systematic reviews using PRISMA guidelines and perform sensitivity analyses. Compare studies using standardized metrics (e.g., binding affinity, enzymatic activity) and validate hypotheses with orthogonal assays (e.g., CRISPR-Cas9 knockouts paired with rescue experiments) .

Q. What statistical methods are recommended for analyzing dose-dependent effects of this compound?

Non-linear regression models (e.g., log-dose vs. response) are standard. Use software like GraphPad Prism or R to calculate EC₅₀/IC₅₀ with 95% confidence intervals. For small sample sizes, apply non-parametric tests (Mann-Whitney U). Report effect sizes and power analysis to justify sample adequacy .

Advanced Research Questions

Q. How can researchers optimize this compound’s reaction yield while minimizing byproducts?

Apply Design of Experiments (DoE) frameworks, such as Box-Behnken or factorial designs, to test multiple variables (e.g., temperature, solvent polarity). Use response surface methodology to identify optimal conditions. Characterize byproducts via LC-MS and adjust stoichiometry or catalysts (e.g., switch from Pd/C to Ni-based catalysts) to suppress undesired pathways .

Q. What methodologies enable in vivo extrapolation of this compound’s efficacy from preclinical models?

Use physiologically based pharmacokinetic (PBPK) modeling to scale doses from rodents to humans. Incorporate allometric scaling and species-specific metabolic rates (CYP450 isoform activity). Validate predictions with microdosing trials or positron emission tomography (PET) imaging to track compound distribution .

Q. How should multi-omics data (genomics, proteomics) be integrated to study this compound’s polypharmacology?

Employ network pharmacology approaches, such as STRING or KEGG pathway enrichment, to map target interactions. Use machine learning (random forests, neural networks) to prioritize high-confidence targets. Validate with siRNA screens or thermal proteome profiling (TPP) .

Q. What strategies mitigate heterogeneity in meta-analyses of this compound’s clinical outcomes?

Quantify heterogeneity using I² statistics and Cochran’s Q test . Stratify studies by population (age, comorbidities) or dosage regimens. Perform meta-regression to identify moderators (e.g., baseline biomarker levels). Use random-effects models when heterogeneity exceeds 50% (I² > 50) .

Q. How can mechanistic studies distinguish this compound’s on-target effects from off-target toxicity?

Combine genetic knockouts (CRISPR) with chemical inhibition (e.g., selective antagonists). Use transcriptomic profiling (RNA-seq) to compare on-target vs. off-target gene signatures. Validate with rescue experiments (reintroduce target protein in knockout models) .

Q. What ethical and methodological considerations apply to designing first-in-human trials for this compound?

Follow ICH-GCP guidelines for dose escalation (3+3 design) and include independent Data Safety Monitoring Boards (DSMBs). Use Bayesian adaptive designs to minimize patient risk. Predefine stopping rules for toxicity (e.g., ≥Grade 3 adverse events). Ensure informed consent protocols address novel compound risks .

Tables for Reference

Table 1. Common Analytical Methods for this compound Validation

| Parameter | Method | Acceptance Criteria |

|---|---|---|

| Purity | HPLC-MS | ≥95% peak area, RSD <2% |

| Structural Confirmation | ¹H/¹³C NMR | δ values match reference spectra |

| Solubility | Shake-flask | pH-dependent, report logP |

Table 2. Heterogeneity Metrics in Meta-Analysis

| I² Value (%) | Interpretation | Recommended Model |

|---|---|---|

| ≤25 | Low heterogeneity | Fixed-effects |

| 25–50 | Moderate heterogeneity | Fixed or random-effects |

| ≥50 | High heterogeneity | Random-effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.